N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide
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Overview
Description
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl group. This intermediate is then reacted with prop-2-enamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrazole rings.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in various disease models.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-methyl-1H-pyrazole
- 4-(3-methyl-1H-pyrazol-1-yl)butanamide
- 1-phenyl-3-methyl-1H-pyrazole
Uniqueness
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
IUPAC Name |
N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-11(15)12-7-9(2)8-14-6-5-10(3)13-14/h4-6,9H,1,7-8H2,2-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTOAWPZBNPRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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